molecular formula C21H35NO2 B2963033 2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol CAS No. 254735-59-6

2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol

Cat. No.: B2963033
CAS No.: 254735-59-6
M. Wt: 333.516
InChI Key: QBLAJFNGSINFEB-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol (CAS Number: 254735-59-6 ) is a phenolic compound with the molecular formula C21H35NO2 and a molecular weight of 333.51 g/mol . This chemical features a phenol group ortho-substituted with a bulky tert-butyl group and an imine functional group, forming a Schiff base ligand . The specific stereochemistry of the imine is designated as (E) . This molecular architecture is characteristic of ligands used in coordination chemistry. Compounds within this class are frequently investigated for their ability to chelate metal ions, forming complexes that can serve as catalysts in various organic transformations or as models for enzyme-active sites. The presence of the phenolic hydroxyl group and the imine nitrogen provides potential binding sites for metals, making it a compound of interest in the development of new catalytic systems and materials science research. The tert-butyl groups can enhance the compound's solubility in organic solvents and potentially stabilize the radical form of the phenol. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,4-ditert-butyl-6-[(1-hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO2/c1-19(2,3)15-10-14(12-22-17(13-23)21(7,8)9)18(24)16(11-15)20(4,5)6/h10-12,17,23-24H,13H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLAJFNGSINFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC(CO)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol is widely used in scientific research due to its antioxidant properties. It is employed in the synthesis of antioxidants and UV absorbers, which are crucial in protecting materials from oxidative damage and UV radiation . Additionally, this compound is used as a starting material in the synthesis of agrochemicals, fragrances, and catalysts . In the field of medicine, it is studied for its potential therapeutic effects, including its role in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol involves its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals and preventing oxidative damage . The phenolic hydroxyl group plays a crucial role in this antioxidant activity. Additionally, the compound can form stable complexes with metal ions, which enhances its antioxidant properties and makes it effective in various applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imine Moiety

Aryl-Substituted Derivatives :

  • (E)-2,4-Di-tert-butyl-6-{[(4-chlorophenyl)imino]methyl}phenol: Exhibits photochromism and mechanochromism due to ESIPT. Crystal structures at 120 K, 150 K, and 300 K reveal thermal expansion (unit cell volume increases from 1880.41 ų to 1956.2 ų) and phase transitions .
  • 4-Fluoro and 4-Bromo Analogs: The bromo derivative (C21H26BrNO) is photochromic but lacks thermal stability data. The chloro analog shows a higher refinement reliability (R = 0.056) compared to bromo derivatives .

Hydroxyalkyl-Substituted Derivatives :

  • (S,E)-2,4-Di-tert-butyl-6-((1-hydroxy-3-phenylpropan-2-imino)methyl)phenol: Synthesized from L-phenylalaninol, this derivative features a chiral hydroxyalkyl chain. The phenyl group enhances π-stacking but reduces solubility in polar solvents compared to the parent compound’s 3,3-dimethylbutyl chain .
Electronic and Optical Properties
  • Methoxy-Substituted Analog (2-Methoxy-6-[(E)-[(4-methylphenyl)imino]methyl]phenol): The methoxy group increases electron density, shifting UV-Vis absorption to longer wavelengths (λmax ~ 350 nm) and enhancing fluorescence quantum yield in aprotic solvents .
  • Zn(II) Complex with Nitro Substituent : Incorporation of a nitro group in the salphen ligand (H2L1) results in red-shifted fluorescence (Δλ ~ 50 nm) due to extended π-conjugation and metal coordination .
Crystallographic Data
Compound (Temperature) Space Group Unit Cell Volume (ų) R Factor
4-Chlorophenyl (120 K) P21/c 1880.41 0.133
4-Chlorophenyl (300 K) P21/c 1956.2 0.056
Fluorophenyl Derivative P21/c 1900.1 0.102

Thermal expansion in the chloro derivative correlates with increased β-angle (90.1° to 92.7°), indicating lattice flexibility .

Photophysical and Solvent Effects

  • ESIPT Behavior: The parent compound and fluorophenyl analogs exhibit dual emission bands (enol: ~450 nm, keto: ~550 nm) in non-polar solvents. Polar solvents (DMSO) suppress ESIPT, yielding a single emission peak .
  • Substitution Effects: Electron-withdrawing groups (e.g., -CF3) stabilize the keto tautomer, while electron-donating groups (e.g., -OCH3) favor the enol form, as shown by DFT calculations .

Computational Insights

  • PM6 and DFT Studies: The PM6 method predicts optimized geometries for 2,4-di-tert-butyl-6-(p-tolylamino)phenol with a heat of formation of −245 kcal/mol. TD-DFT aligns with experimental UV-Vis spectra, showing HOMO-LUMO gaps of 3.2–3.5 eV for halogenated derivatives .

Biological Activity

2,4-Di-tert-butyl-6-[(1E)-[(1-hydroxy-3,3-dimethylbutan-2-yl)imino]methyl]phenol is a phenolic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

The compound has the molecular formula C15H23N1O2C_{15}H_{23}N_{1}O_{2} and a molecular weight of approximately 249.35 g/mol. Its structure features two tert-butyl groups at positions 2 and 4 of the phenolic ring and an imino group that contributes to its biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit notable antioxidant properties. The presence of the hydroxyl group in the phenolic structure enables effective scavenging of free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that phenolic compounds can modulate inflammatory pathways. The compound under discussion may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its potential therapeutic effects in inflammatory diseases.

Cytotoxicity and Antitumor Activity

Recent investigations into related phenolic compounds suggest that they may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of mitochondrial pathways.

Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various phenolic compounds, including those structurally similar to our compound. The results demonstrated a significant reduction in lipid peroxidation levels when treated with these compounds, indicating their potential as natural antioxidants .

Study 2: Inhibition of Cancer Cell Proliferation

In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that treatment with phenolic compounds resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduction of apoptosis; cell cycle arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.